molecular formula C13H20O B2380600 (2R)-3-Benzyl-2-methylpentan-1-ol CAS No. 2248215-28-1

(2R)-3-Benzyl-2-methylpentan-1-ol

Cat. No. B2380600
CAS RN: 2248215-28-1
M. Wt: 192.302
InChI Key: OOKNMSFTJYIWGE-AMGKYWFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-Benzyl-2-methylpentan-1-ol is a chiral alcohol that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol is not well understood. However, studies have suggested that it may exert its antibacterial, antifungal, and antiviral effects by disrupting the cell membrane of microorganisms. It may also inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has low toxicity and is well tolerated in vivo. It has been found to have antioxidant properties and may help protect against oxidative stress. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant and can interfere with experiments.

Future Directions

There are several future directions for the study of ((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its use as an antibacterial and antifungal agent. Studies are needed to determine its effectiveness against different strains of microorganisms and its potential for development into a commercial product. Additionally, further research is needed to understand its mechanism of action and to develop new methods for its synthesis.

Synthesis Methods

((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol is synthesized through different methods. One of the most common methods is the reduction of 2-benzyl-3-methylpentan-1-one using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2-benzyl-3-methylpentanoic acid using lithium aluminum hydride. Both methods yield the ((2R)-3-Benzyl-2-methylpentan-1-ol)-enantiomer of the alcohol.

Scientific Research Applications

((2R)-3-Benzyl-2-methylpentan-1-ol)-3-Benzyl-2-methylpentan-1-ol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its antibacterial, antifungal, and antiviral properties. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In the fragrance industry, it has been used as a key component in the synthesis of fragrances.

properties

IUPAC Name

(2R)-3-benzyl-2-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-13(11(2)10-14)9-12-7-5-4-6-8-12/h4-8,11,13-14H,3,9-10H2,1-2H3/t11-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKNMSFTJYIWGE-AMGKYWFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC1=CC=CC=C1)[C@@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-Benzyl-2-methylpentan-1-ol

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